molecular formula C13H10ClN5O5 B2364566 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2,4-dinitrophenyl)hydrazone CAS No. 866142-88-3

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2,4-dinitrophenyl)hydrazone

Cat. No.: B2364566
CAS No.: 866142-88-3
M. Wt: 351.7
InChI Key: DDWTUHATLIIVDQ-FRKPEAEDSA-N
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Description

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2,4-dinitrophenyl)hydrazone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrole ring, a chloroacetyl group, and a dinitrophenyl hydrazone moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2,4-dinitrophenyl)hydrazone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloroacetyl chloride with 1H-pyrrole-2-carbaldehyde to form 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde. This intermediate is then reacted with 2,4-dinitrophenylhydrazine under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amino derivatives. Substitution reactions can result in the replacement of the chloro group with various nucleophiles.

Scientific Research Applications

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2,4-dinitrophenyl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2,4-dinitrophenyl)hydrazone is unique due to its combination of a pyrrole ring, chloroacetyl group, and dinitrophenyl hydrazone moiety

Properties

IUPAC Name

2-chloro-1-[5-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O5/c14-5-13(20)8-3-9(15-6-8)7-16-17-11-2-1-10(18(21)22)4-12(11)19(23)24/h1-4,6-7,15,17H,5H2/b16-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWTUHATLIIVDQ-FRKPEAEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=CC(=CN2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C2=CC(=CN2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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